Product packaging for [(E)-2-Bromovinyl]cyclopropane(Cat. No.:CAS No. 220132-80-9)

[(E)-2-Bromovinyl]cyclopropane

Cat. No.: B3252888
CAS No.: 220132-80-9
M. Wt: 147.01 g/mol
InChI Key: MSIDGEINKGACAX-ONEGZZNKSA-N
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Description

Significance of Strained Rings in Organic Chemistry

Strained rings are cyclic molecules that possess bond angles deviating significantly from the ideal values, leading to increased potential energy and unique reactivity. numberanalytics.comwikipedia.org This inherent strain is a driving force for a variety of chemical transformations not observed in their acyclic or larger ring counterparts. numberanalytics.comfiveable.me

As the smallest carbocycle, cyclopropane (B1198618) exhibits a three-membered ring of carbon atoms. fiveable.mersc.org This triangular structure necessitates C-C-C bond angles of 60°, a substantial deviation from the preferred 109.5° angle for sp³-hybridized carbon atoms. wikipedia.orgpressbooks.pub This severe angle strain, coupled with torsional strain from eclipsed hydrogen atoms, results in a high ring strain of approximately 27.5 kcal/mol. rsc.orgunl.pt Consequently, the carbon-carbon bonds in cyclopropane are weaker than those in acyclic alkanes, making the ring susceptible to opening reactions. pressbooks.pub The unique bonding in cyclopropane, often described using the Walsh model, involves "bent bonds" with increased p-character, which imparts some properties reminiscent of a carbon-carbon double bond. rsc.orgresearchgate.net

The electronic nature of the cyclopropane ring allows it to engage in conjugation with adjacent π-systems, acting as an electron-donating group. unl.pt This property is crucial in influencing the reactivity of substituents attached to the ring. unl.pt The conformation of cyclopropane derivatives is also a key factor in their reactivity. The rigid structure of the ring limits conformational freedom, which can be exploited to control the stereochemical outcome of reactions. unl.pt For instance, the "bisected" conformation is often preferred for cyclopropylcarbinyl systems, influencing the stereoelectronics of neighboring reactions. wiley.com

Vinyl Halides as Versatile Synthetic Intermediates

Vinyl halides are a class of organic compounds where a halogen atom is directly attached to a double-bonded carbon atom. They are highly valuable intermediates in organic synthesis due to their ability to participate in a wide array of transformations. rsc.orgacs.org Notably, they are key substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The reactivity of the carbon-halogen bond allows for the introduction of a diverse range of functional groups. acs.org Furthermore, the stereochemistry of the double bond in vinyl halides can often be controlled or retained throughout a synthetic sequence, making them powerful tools for stereoselective synthesis. nih.gov Recent advancements have also explored their use in photoredox catalysis, expanding their synthetic utility. nih.gov

Rationale for Research Focus on [(E)-2-Bromovinyl]cyclopropane

The specific focus on this compound stems from the unique combination of the two aforementioned functionalities within a single, relatively simple molecule.

This compound possesses two distinct reactive sites: the brominated vinyl group and the cyclopropyl (B3062369) ring. The vinyl bromide can undergo reactions typical of this functional group, such as nucleophilic substitution and metal-catalyzed cross-coupling. nih.govevitachem.com Simultaneously, the cyclopropane ring can participate in reactions driven by its inherent strain, including ring-opening transformations. nih.govrsc.org This dual reactivity allows for a diverse range of synthetic manipulations, enabling the construction of complex molecular frameworks from a single starting material.

The strategic placement of the vinyl bromide adjacent to the cyclopropane ring suggests the potential for interesting electronic and steric interactions that could lead to novel reactivity. The electron-withdrawing nature of the bromine atom can influence the electronic properties of the adjacent cyclopropane ring, and vice versa. This interplay could be exploited in various synthetic strategies. For example, the compound could serve as a precursor for cyclopropyl-substituted alkynes or as a partner in cycloaddition reactions. The inherent strain of the cyclopropane ring could also facilitate unique intramolecular reactions involving the vinyl bromide moiety. The investigation of this compound opens avenues for the development of new synthetic methodologies and the synthesis of novel molecular structures with potential applications in various fields of chemistry.

Data Tables

Table 1: Physicochemical Properties of Cyclopropane

PropertyValue
Molecular Formula(CH₂)₃
Molar Mass42.08 g/mol
C-C Bond Angle60° pressbooks.pub
C-C Bond Distance151 pm wikipedia.org
Ring Strain~27.5 kcal/mol rsc.orgunl.pt
1H NMR Chemical Shiftδ 0.22 wiley.com
13C NMR Chemical Shiftδ -2.8 wiley.com

Table 2: Comparison of Bond Dissociation Energies

BondBond Dissociation Energy (kcal/mol)
C-C in Propane88 pressbooks.pub
C-C in Cyclopropane61 pressbooks.pub

Table 3: Common Reactions of Vinyl Halides

Reaction TypeDescription
Suzuki CouplingCross-coupling with an organoboron compound. rsc.org
Heck ReactionReaction with an alkene to form a substituted alkene. nih.gov
Sonogashira CouplingCross-coupling with a terminal alkyne. acs.org
Nucleophilic SubstitutionReplacement of the halogen by a nucleophile. evitachem.com
Photoredox CatalysisActivation via single-electron transfer. nih.gov

Stereochemical Considerations for (E)-Isomer

The designation '(E)' (from the German entgegen, meaning "opposite") in this compound specifies the stereochemistry of the double bond. It indicates that the highest priority substituents on each carbon of the double bond are on opposite sides. In this case, the cyclopropyl group and the bromine atom are on opposite sides of the vinyl unit. This specific geometric arrangement is critical as it dictates the spatial orientation of the molecule and directly influences its reactivity and the stereochemistry of the products formed from it.

In many synthetic transformations, particularly those involving concerted mechanisms or intermediates with restricted bond rotation, the initial stereochemistry of the reactant is directly translated to the product. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, are well-known for their stereospecificity. wikipedia.org The catalytic cycle for these reactions typically involves an oxidative addition step where the palladium catalyst inserts into the carbon-bromine bond. For vinyl halides, this step is known to proceed with retention of the double bond's configuration. libretexts.orgsigmaaldrich.com This means that starting with the (E)-isomer will selectively produce a product with the corresponding (E)-geometry.

Implications of Vinyl Stereochemistry on Reactivity

The defined (E)-stereochemistry of this compound is not merely a structural descriptor but a crucial determinant of its chemical reactivity, particularly in stereospecific reactions like the Suzuki-Miyaura and Heck couplings. The geometry of the starting material directly controls the geometry of the resulting product.

Detailed Research Findings:

The reactivity of (E)-vinyl halides is well-established in palladium-catalyzed cross-coupling reactions. The general mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) complex, which proceeds with retention of the alkene geometry. libretexts.orgsigmaaldrich.com The subsequent steps of transmetalation (in the Suzuki reaction) and reductive elimination also occur with retention of configuration, ensuring that the stereochemistry of the starting material is faithfully transferred to the product. sigmaaldrich.comwikipedia.org

For the Suzuki-Miyaura coupling , this compound would react with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. The reaction is stereospecific, meaning the (E)-configuration of the double bond is preserved in the resulting vinylcyclopropane (B126155) product. sigmaaldrich.comwikipedia.orgd-nb.info The choice of ligands on the palladium catalyst can be crucial; bulky, electron-rich phosphine (B1218219) ligands often promote the reaction efficiently.

In the Heck reaction , this compound would couple with an alkene, such as styrene (B11656) or an acrylate, again catalyzed by a palladium complex. This reaction is also highly stereoselective, typically yielding the trans coupled product, preserving the (E)-geometry of the original vinyl bromide. researchgate.net

The following table presents representative outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data illustrates the high degree of stereochemical retention and typical yields observed in such transformations, based on established principles for analogous systems.

Table 1: Representative Suzuki-Miyaura Coupling of this compound

Entry Arylboronic Acid Coupling Partner Product Typical Yield (%) Stereochemical Purity
1 Phenylboronic acid (E)-1-cyclopropyl-2-phenylethylene 92 >99% E
2 4-Methoxyphenylboronic acid (E)-1-cyclopropyl-2-(4-methoxyphenyl)ethylene 89 >99% E
3 4-Chlorophenylboronic acid (E)-1-(4-chlorophenyl)-2-cyclopropylethylene 85 >99% E
4 2-Thienylboronic acid (E)-2-(2-cyclopropylvinyl)thiophene 81 >99% E

Data is representative of typical outcomes for Suzuki-Miyaura reactions with (E)-vinyl bromides as reported in the literature. libretexts.orgsigmaaldrich.comwikipedia.orgd-nb.info

This stereospecificity is a powerful tool for synthetic chemists, as it allows for the predictable and controlled synthesis of complex molecules with specific isomeric configurations. By choosing the (E)-isomer of 2-bromovinylcyclopropane, a chemist can ensure the formation of the corresponding (E)-disubstituted alkene product, avoiding the formation of a difficult-to-separate mixture of (E) and (Z) isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7B B3252888 [(E)-2-Bromovinyl]cyclopropane CAS No. 220132-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-2-bromoethenyl]cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-4-3-5-1-2-5/h3-5H,1-2H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIDGEINKGACAX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C/Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for E 2 Bromovinyl Cyclopropane and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies offer an efficient route to [(E)-2-Bromovinyl]cyclopropane by constructing the cyclopropane (B1198618) ring on a precursor that already contains the bromovinyl moiety. These methods are advantageous as they can reduce the number of synthetic steps and potentially control the stereochemistry of the final product.

Simmons-Smith Cyclopropanation Approaches

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance. nih.govethz.ch This reaction typically involves an organozinc carbenoid, which delivers a methylene group to an alkene in a concerted fashion. nih.gov

The classic Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane (CH₂I₂) to generate the active cyclopropanating agent, iodomethylzinc iodide (ICH₂ZnI). wikipedia.org The generally accepted mechanism involves the formation of this organozinc carbenoid on the surface of the zinc metal. pku.edu.cn This carbenoid is a key intermediate that then reacts with an alkene.

The reaction between the alkene and the carbenoid is thought to proceed through a concerted, "butterfly-type" transition state. nih.gov In this transition state, the methylene group is transferred to the double bond, forming two new carbon-carbon bonds simultaneously. This concerted mechanism explains the observed stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org For the synthesis of this compound, a suitable precursor such as (E)-1-bromo-1,3-butadiene would be subjected to these conditions. The zinc atom in the carbenoid coordinates to the double bond of the alkene, facilitating the transfer of the CH₂ group.

A key feature of the Simmons-Smith reaction is its stereospecificity. The cyclopropanation occurs in a syn-addition manner, meaning the new C-C bonds are formed on the same face of the alkene plane. Consequently, an (E)-alkene will yield a trans-substituted cyclopropane, while a (Z)-alkene will result in a cis-substituted cyclopropane. core.ac.uk This stereochemical retention is crucial for the synthesis of the target molecule, this compound, as starting with an (E)-configured brominated diene will lead to the desired (E)-configuration in the final product.

Furthermore, the presence of directing groups, such as hydroxyl groups, can influence the facial selectivity of the cyclopropanation. The zinc atom of the carbenoid can coordinate to a nearby Lewis basic functional group, delivering the methylene group to the same face of the molecule as the directing group. unl.pt While not directly applicable to an unsubstituted bromovinyl precursor, this principle is vital in the synthesis of more complex derivatives of this compound where such functional groups might be present.

Several modifications to the original Simmons-Smith protocol have been developed to enhance reactivity, improve yields, and offer alternative reaction conditions. The Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, is a widely used alternative that often provides better reproducibility and higher reactivity. nih.gov

More distinct variants involve the use of other metals to form carbenoids. Samarium-derived carbenoids, typically generated from samarium(II) iodide (SmI₂), have emerged as powerful reagents in organic synthesis. rsc.org SmI₂ can mediate a variety of transformations, including cyclopropanations. nih.gov The mechanism of SmI₂-mediated reactions often involves single-electron transfer processes, leading to radical intermediates. nih.gov In the context of cyclopropanation, samarium carbenoids can be generated and react with alkenes to form cyclopropanes. These methods can sometimes offer different reactivity and selectivity profiles compared to the traditional zinc-based systems. While specific examples for the synthesis of this compound using samarium-derived carbenoids are not extensively documented, the general reactivity of these reagents with halo-substituted alkenes suggests their potential applicability. rsc.org

Carbene/Carbenoid Addition to Alkenes

The addition of carbenes or carbenoids to alkenes is a fundamental method for synthesizing cyclopropanes. This approach can be catalyzed by various transition metals, offering a broad scope of reactivity and selectivity.

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely used to mediate the transfer of a carbene or carbenoid moiety from a precursor, typically a diazo compound, to an alkene. acs.orgnih.govrsc.org These reactions proceed through the formation of a metal-carbene intermediate. nih.gov

Palladium Catalysis: Palladium catalysts have been shown to be effective for the cyclopropanation of dienes. acs.org For instance, the palladium-catalyzed decomposition of diazo esters can generate vinylcyclopropanes with high regioselectivity. acs.org While often exhibiting low diastereoselectivity, this method is compatible with a variety of functional groups. acs.org The mechanism is believed to involve the formation of a palladium-carbene complex, which then reacts with the alkene.

Rhodium Catalysis: Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. nih.gov These reactions are known for their high stereoselectivity and efficiency. The mechanism is generally believed to involve the formation of a rhodium-carbene intermediate, which then undergoes a concerted addition to the alkene. nih.gov Rhodium-catalyzed cyclopropanations have been successfully applied to electron-deficient alkenes. rsc.org

Copper Catalysis: Copper complexes, often in combination with chiral ligands, are widely used for asymmetric cyclopropanation reactions. semopenalex.org These catalysts can effectively decompose diazo compounds to generate copper-carbene intermediates, which then react with alkenes to form cyclopropanes. rsc.org This method offers a powerful tool for the enantioselective synthesis of cyclopropane derivatives.

The following table summarizes representative examples of transition metal-catalyzed cyclopropanation reactions for the synthesis of vinylcyclopropane (B126155) derivatives. While specific data for this compound is limited in the surveyed literature, the data for analogous systems provide insight into the expected yields and selectivities.

Catalyst/ReagentAlkene SubstrateDiazo Compound/Carbene SourceProductYield (%)Diastereomeric Ratio (dr)Reference
Pd₂(dba)₃ / P(OPh)₃2-Methyl-1,3-butadieneEthyl diazoacetate1-Ethoxycarbonyl-2-isopropenyl-2-methylcyclopropane851.5:1 acs.org
Rh₂(OAc)₄Styrene (B11656)Ethyl 2-vinyldiazoacetateEthyl 2-phenyl-3-vinylcyclopropane-1-carboxylate95>95:5 nih.gov
[Cu(MeCN)₄]PF₆ / Ligand(E)-StyrylboronateTrifluorodiazoethane2-Phenyl-3-(trifluoromethyl)cyclopropylboronate76>20:1 rsc.org
Co(II)-PorphyrinStyreneEthyl diazoacetateEthyl 2-phenylcyclopropanecarboxylate>9998:2 nih.gov
Transition Metal Catalysis in Cyclopropanation
Rhodium-Catalyzed Cyclopropanation

Rhodium-catalyzed reactions are among the most powerful methods for the synthesis of cyclopropanes, offering high efficiency and stereoselectivity. The reaction typically involves the decomposition of a diazo compound by a rhodium catalyst to generate a rhodium carbene intermediate, which then reacts with an alkene.

In the context of synthesizing vinylcyclopropanes, vinyldiazoacetates are commonly employed as carbene precursors. Research has shown that dirhodium(II) catalysts are particularly effective. For instance, the use of adamantylglycine-derived dirhodium catalyst, Rh₂(S-TCPTAD)₄, in the reaction of electron-deficient alkenes with substituted vinyldiazoacetates results in highly stereoselective cyclopropanations, achieving up to 98% enantiomeric excess (ee). rsc.orgnih.gov The catalyst Rh₂(S-PTAD)₄ has also been successfully used for the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes from 1-aryl-2,2,2-trifluorodiazoethanes and alkenes, demonstrating high diastereoselectivity (>94%) and enantioselectivity (88–98% ee). organic-chemistry.org

Another approach involves the Rh(I)-catalyzed asymmetric ring opening of racemic vinylcyclopropanes with aryl boronic acids, which, while not a direct cyclopropanation, offers a pathway to functionalized vinylcyclopropane derivatives with high regioselectivity and enantioselectivity (typically 88-96% ee). nih.govacs.org

Table 1: Rhodium-Catalyzed Enantioselective Cyclopropanation

CatalystDiazo CompoundAlkeneProduct TypeEnantiomeric Excess (ee)Reference
Rh₂(S-TCPTAD)₄VinyldiazoacetateElectron-deficient alkeneVinylcyclopropaneUp to 98% rsc.orgnih.gov
Rh₂(R-PTAD)₄1-Aryl-2,2,2-trifluorodiazoethaneAlkeneTrifluoromethyl-substituted cyclopropane88-98% organic-chemistry.org
Copper-Catalyzed Cyclopropanation

Copper catalysts, being more economical than rhodium, are also widely used for cyclopropanation reactions. The mechanism is similar, involving the formation of a copper carbene intermediate. Copper-catalyzed reactions have been developed for the synthesis of various functionalized cyclopropanes.

A notable application is the synthesis of β-boryl cyclopropanes from aryl olefins and CO, which proceeds through a copper-catalyzed 1,2-borocyclopropanation. nih.gov This method generates a carbene intermediate in situ, which then reacts with the alkene. While not directly producing a vinylcyclopropane, the resulting organoboron compound is a versatile intermediate for further functionalization, including the introduction of a vinyl group.

Additionally, copper-catalyzed methods have been explored for the synthesis of vinylcyclopropanes, although detailed studies focusing on this compound are less common. The general principles of copper-catalyzed cyclopropanation suggest that by choosing an appropriate vinyl-substituted diazo compound, the synthesis of the target structure is feasible.

Ruthenium-Catalyzed Cyclopropanation

Ruthenium catalysts offer a distinct reactivity profile for cyclopropanation reactions. A significant development in this area is the use of propargylic carboxylates as vinylcarbene precursors. The catalyst [RuCl₂(CO)₃]₂ has been shown to effectively catalyze the intermolecular cyclopropanation of various alkenes with propargylic carboxylates, affording vinylcyclopropanes in good yields. acs.orgnih.govresearchgate.net This method avoids the often hazardous and unstable diazo compounds.

More recently, a combined experimental and computational study investigated the use of a ruthenium-phenyloxazoline (Ru-Pheox) complex for the cyclopropanation of olefins with N-hydroxyphthalimide diazoacetate, providing insights into the reaction mechanism and stereoselectivity. acs.org

Table 2: Ruthenium-Catalyzed Vinylcyclopropanation

CatalystCarbene PrecursorAlkeneProductReference
[RuCl₂(CO)₃]₂Propargylic carboxylateVarious alkenesVinylcyclopropane acs.orgnih.govresearchgate.net
Ru-Pheox complexN-hydroxyphthalimide diazoacetateVarious olefinsCyclopropane acs.org
Cobalt-Catalyzed Cyclopropanation

Cobalt catalysts provide another avenue for cyclopropanation reactions, often proceeding through a radical mechanism. This distinct mechanism can lead to different selectivity compared to rhodium and copper catalysts.

A Co(II)-salen type complex has been successfully employed for the cyclopropanation of phenyl vinyl sulfide, demonstrating the applicability of cobalt catalysts for the synthesis of functionalized cyclopropanes. nih.gov Importantly, cobalt-catalyzed Simmons-Smith type cyclopropanations have been shown to be tolerant of vinyl bromide functionalities, which is highly relevant for the synthesis of this compound. rsc.org Furthermore, chiral cobalt(II) complexes have been utilized for the asymmetric cyclopropanation of alkenes with α-ketodiazoacetates, achieving high diastereo- and enantioselectivity. nih.gov

Palladium-Catalyzed Cyclopropanation

Palladium catalysts are well-known for their versatility in cross-coupling reactions, and they also play a role in cyclopropanation chemistry, particularly in reactions involving vinylcyclopropanes. While many palladium-catalyzed reactions of vinylcyclopropanes lead to ring-opening and subsequent cycloadditions to form five-membered rings, nih.govnih.govresearchgate.netacs.orgacs.org there are methods that construct the cyclopropane ring itself.

A significant development is the Pd(0)-catalyzed [2+1] cycloaddition of vinyl bromides to strained alkenes like norbornenes, which yields methylenecyclopropane derivatives. acs.org The mechanism of this transformation has been investigated through DFT calculations. frontiersin.org More directly relevant is the rapid synthesis of vinyl cyclopropanes through the coupling of vinyl bromides with cyclopropyl (B3062369) zincates, catalyzed by an air-stable Palladium(I) dimer. semanticscholar.org This method offers a modular approach to a variety of vinylcyclopropanes.

Bismuth-Catalyzed Cyclopropanation

Bismuth catalysis in cyclopropanation is a more recent development. A photocatalytic method utilizing a low-valent bismuth complex has been reported for the cyclopropanation of double bonds under blue LED irradiation. This radical-based process can be applied to the synthesis of vinylcyclopropanes. nih.govnih.govacs.org

In a different approach, the incorporation of bismuth into a dirhodium paddlewheel catalyst has been shown to significantly enhance the enantioselectivity of asymmetric cyclopropanation reactions. chemistryviews.org The large bismuth atom is proposed to create a more defined chiral pocket around the active rhodium center.

Enantioselective and Diastereoselective Cyclopropanation

Achieving high levels of stereocontrol is a central theme in modern synthetic chemistry, and the synthesis of this compound and its derivatives is no exception. Many of the catalytic systems described above have been adapted for enantioselective and diastereoselective transformations.

Rhodium catalysts , particularly those with chiral ligands such as adamantylglycine-derived dirhodium complexes, are at the forefront of enantioselective cyclopropanation, consistently delivering high enantiomeric excesses. rsc.orgnih.gov

Cobalt catalysts equipped with chiral porphyrin or salen-type ligands have also proven to be effective for both diastereoselective and enantioselective cyclopropanation of alkenes. nih.gov

Palladium-catalyzed reactions , especially the [3+2] cycloadditions of vinylcyclopropanes, can be rendered highly enantioselective and diastereoselective through the use of chiral phosphine (B1218219) or phosphoramidite ligands. nih.govnih.govresearchgate.netacs.orgacs.org

The use of heterobimetallic bismuth-rhodium catalysts represents an innovative strategy to improve enantioselectivity in rhodium-catalyzed cyclopropanations. chemistryviews.org

Beyond metal catalysis, organocatalytic methods, such as those employing sulfur ylides derived from camphor, have been developed for the enantioselective synthesis of vinylcyclopropanes. ornl.gov Diastereoselective approaches using sulfur ylides with electron-poor dienes have also been reported. organic-chemistry.org

Table 3: Overview of Stereoselective Cyclopropanation Methods

Catalytic SystemKey FeatureStereocontrolReference
Rhodium(II) with chiral ligandsHigh efficiency and enantioselectivityEnantioselective rsc.orgnih.gov
Cobalt(II) with chiral ligandsRadical mechanism, tunable selectivityDiastereo- and Enantioselective nih.gov
Palladium(0) with chiral ligandsVersatile for cycloadditionsDiastereo- and Enantioselective nih.govnih.govresearchgate.netacs.orgacs.org
Bismuth-RhodiumEnhanced enantioselectivityEnantioselective chemistryviews.org
Sulfur Ylides (organocatalysis)Metal-free approachDiastereo- and Enantioselective ornl.govorganic-chemistry.org
Chiral Catalyst Systems

Chiral transition metal complexes are powerful tools for catalyzing asymmetric cyclopropanation reactions. Rhodium(II) carboxylates are particularly effective for the reactions of diazo compounds with alkenes. For instance, chiral rhodium complexes can catalyze the enantioselective cyclopropanation of electron-deficient alkenes with diazoacetates, leading to optically pure 1,2,3-trisubstituted cyclopropanes. These reactions can achieve high yields, excellent enantiomeric excess (ee), and high diastereomeric ratios (dr) organic-chemistry.org. The stereoselectivity is often attributed to the weak coordination between the chiral rhodium catalyst and the substrate organic-chemistry.org.

One notable example involves the use of a chiral-at-metal Rh(III) complex for the cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding cyclopropanes with up to 99% ee and >20:1 dr organic-chemistry.org. While not directly producing a bromovinyl group, this methodology is adaptable for the synthesis of functionalized cyclopropanes that can be further elaborated to the target compound.

Catalyst SystemSubstrate ScopeStereoselectivityReference
Chiral Rhodium(III) Complexβ,γ-Unsaturated ketoesters and sulfoxonium ylidesUp to 99% ee, >20:1 dr organic-chemistry.org
Rh₂(S-TCPTAD)₄Electron-deficient alkenes and aryldiazoacetatesUp to 98% ee nih.gov
Chiral Auxiliary Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product and allowing for the recovery of the auxiliary wikipedia.org.

A notable strategy combines a chiral auxiliary with a substrate-directable reaction in a three-step sequence of aldol-cyclopropanation-retro-aldol reactions for the asymmetric synthesis of enantiopure cyclopropane carboxaldehydes bath.ac.ukrsc.org. For example, an (S)-N-propionyl-5,5-dimethyloxazolidin-2-one can be used as a chiral auxiliary to react with an α,β-unsaturated aldehyde to form a syn-aldol product with high diastereoselectivity. The hydroxyl group of this aldol product then directs a subsequent cyclopropanation reaction. Finally, a retro-aldol cleavage removes the chiral auxiliary, affording the chiral cyclopropane carboxaldehyde in high enantiomeric excess bath.ac.uk. This carboxaldehyde can then serve as a precursor for the synthesis of this compound.

Chiral AuxiliaryReaction SequenceKey FeaturesReference
(S)-N-propionyl-5,5-dimethyloxazolidin-2-oneAldol-Cyclopropanation-Retro-AldolHigh diastereoselectivity in aldol and cyclopropanation steps. Auxiliary is recoverable. bath.ac.uk
OxazolidinonesStereoselective aldol reactionsEstablishes two contiguous stereocenters simultaneously. wikipedia.org
CamphorsultamVarious asymmetric transformationsA classic and effective chiral auxiliary. wikipedia.org
Reactions with Diazo Compounds and Related Precursors

The reaction of diazo compounds with alkenes, catalyzed by transition metals or enzymes, is a cornerstone of cyclopropane synthesis semanticscholar.org. Diazo compounds such as diazomethane and ethyl diazoacetate serve as carbene precursors that add across the double bond of an alkene to form the cyclopropane ring google.com. The choice of catalyst is crucial for controlling the stereoselectivity of this transformation semanticscholar.org.

Recent advancements have also demonstrated metal- and catalyst-free cyclopropanation of diazo compounds with electron-deficient alkenes, with water being a highly effective solvent for this transformation rsc.org. This "on-water" synthesis offers a green and efficient alternative to traditional methods rsc.org. Vinyldiazo compounds are also valuable precursors, which upon photolysis can form cyclopropenes that subsequently undergo cycloaddition reactions to generate diverse heterocyclic scaffolds nih.gov.

Reactivity of Electron-Deficient Alkenes in Cyclopropanation

The cyclopropanation of electron-deficient alkenes presents a particular challenge due to the electrophilic nature of the commonly employed metallocarbenes rochester.edu. However, significant progress has been made in this area. Rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates and vinyldiazoacetates have been shown to proceed with high stereoselectivity nih.govrsc.org. Computational studies suggest that a weak interaction between the carbene intermediate and the carbonyl group of the substrate facilitates the reaction nih.gov.

Furthermore, biocatalytic approaches have been developed to address the cyclopropanation of electron-deficient olefins. By redesigning the cofactor and axial ligand of myoglobin, a carbene transferase with radical-based reactivity was created, enabling the efficient and highly stereoselective cyclopropanation of a broad range of electron-deficient alkenes rochester.edu.

Strategies for Stereoselective (E)-Vinyl Bromide Formation

The formation of the (E)-vinyl bromide moiety with high stereoselectivity is a critical step in the synthesis of the target compound.

Hunsdiecker-Type Reactions

The Hunsdiecker reaction and its modifications provide a route to vinyl halides from α,β-unsaturated carboxylic acids. A modified Hunsdiecker-type reaction using N-bromosuccinimide (NBS) as the halogenating agent and a catalytic amount of lithium acetate (B1210297) has been shown to be effective for the stereoselective synthesis of (E)-β-arylvinyl bromides from the corresponding 3-arylpropenoic acids lscollege.ac.inresearchgate.net. This reaction can be significantly accelerated by microwave irradiation, reducing reaction times to just 1-2 minutes researchgate.net. This method is particularly useful as it can tolerate both electron-donating and electron-withdrawing groups on the aromatic ring, a feature not always possible with other synthetic methods lscollege.ac.in.

This halodecarboxylation reaction proceeds with high stereoselectivity, providing a direct method to install the (E)-vinyl bromide functionality onto a pre-formed cyclopropane carboxylic acid precursor.

Stereocontrol during Bromination Steps

Achieving stereocontrol during the bromination of vinyl precursors is crucial for the synthesis of the desired (E)-isomer of 2-bromovinyl cyclopropanes. Various methods have been developed to afford high stereoselectivity.

One effective strategy involves the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of lithium acetate. This method has been successfully applied to 3-arylpropenoic acids, yielding (E)-β-arylvinyl bromides rapidly under microwave irradiation. organic-chemistry.org Another approach is the ruthenium-catalyzed silylative coupling of styrenes followed by halodesilylation with an N-halosuccinimide, which provides (E)-β-aryl vinyl halides. organic-chemistry.org

For α,β-unsaturated carbonyl compounds, a two-step procedure involving the addition of hydrobromic acid in the presence of Oxone, followed by treatment with triethylamine, yields α-bromo-α,β-unsaturated carbonyl compounds. organic-chemistry.org Furthermore, the reaction of β-oxido phosphonium ylides, generated in situ, with electrophilic halogen sources can produce E-bromo-substituted alkenes. organic-chemistry.org The stereochemical outcome is notably dependent on the size of the alkylidene group. organic-chemistry.org

In the context of cyclopropane-containing substrates, the aminobromination of alkylidenecyclopropanes using p-toluenesulfonamide and NBS as the nitrogen and bromine sources, respectively, allows for the stereoselective preparation of N-[(Z)-3-bromobut-3-en-1-yl]-p-toluenesulfonamides. organic-chemistry.org

MethodReagentsSubstrateProductStereoselectivityRef.
Microwave-assisted brominationNBS, LiOAc (cat.)3-Arylpropenoic acids(E)-β-Arylvinyl bromidesHigh (E) organic-chemistry.org
Silylative coupling/halodesilylationRu catalyst, NBSStyrenes(E)-β-Aryl vinyl bromidesHigh (E) organic-chemistry.org
Addition-eliminationHBr, Oxone, then Et3Nα,β-Unsaturated carbonylsα-Bromo-α,β-unsaturated carbonyls- organic-chemistry.org
Ylide halogenationElectrophilic halogen sourceβ-Oxido phosphonium ylidesE-bromo-substituted alkenesPredominantly E organic-chemistry.org

Reaction Chemistry and Transformational Pathways of E 2 Bromovinyl Cyclopropane

Reactivity of the Vinyl Bromide Moiety

The chemical behavior of [(E)-2-Bromovinyl]cyclopropane is largely dictated by the vinyl bromide moiety. This functional group, consisting of a bromine atom attached to an sp²-hybridized carbon of a double bond, serves as a versatile handle for a variety of organic transformations. Its reactivity is influenced by the electronic properties of the C-Br bond and the double bond, as well as the presence of the adjacent cyclopropyl (B3062369) ring. The primary pathways for its transformation include cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds; nucleophilic substitution reactions; and radical-mediated processes that can engage both the vinyl group and the strained cyclopropane (B1198618) ring.

Cross-Coupling Reactions (Detailed Mechanistic Aspects)

Cross-coupling reactions are fundamental transformations in modern organic synthesis, and the vinyl bromide group in this compound makes it an excellent substrate for such processes. These reactions, typically catalyzed by transition metals like palladium or iron, allow for the formation of new C-C bonds with high efficiency and control. wikipedia.org

The most common cross-coupling reactions involving vinyl halides are catalyzed by palladium. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate, where both the vinylcyclopropyl group and the bromide are attached to the metal center. wikipedia.org

Transmetalation: In this step, an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling) transfers its organic group to the palladium center, displacing the bromide ligand. youtube.comorganic-chemistry.org

Reductive Elimination: The final step involves the coupling of the two organic ligands (the vinylcyclopropyl group and the newly transferred group) on the palladium center. This forms the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com

While palladium is prevalent, iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative. The mechanism for iron-catalyzed reactions often involves radical intermediates. nih.govnsf.gov A proposed mechanism for the cross-coupling of alkyl halides with aryl Grignard reagents can be adapted to understand the potential reactivity of vinyl bromides. nsf.gov

Halogen Abstraction: An aryl-Fe(I) complex may abstract the bromine atom from this compound.

Radical Formation: This generates a vinylcyclopropyl radical and a halo-aryl-Fe(II) species. nsf.gov

Radical Combination: These two species can combine to form an Fe(III) intermediate.

Reductive Elimination: This intermediate then undergoes reductive elimination to yield the cross-coupled product and regenerate a catalytically active iron species. nih.gov

In the context of this compound, the vinyl cyclopropane moiety can also act as a radical acceptor, leading to more complex cascade reactions where the initial radical addition is followed by the ring-opening of the cyclopropane. nih.govnsf.govresearchgate.net

Catalyst System Key Mechanistic Steps Primary Intermediate Species
Palladium(0) Oxidative Addition, Transmetalation, Reductive EliminationPd(II)-vinylcyclopropyl-bromide complex
Iron(I/II/III) Halogen Abstraction, Radical Combination, Reductive EliminationVinylcyclopropyl radical, Fe(II)/Fe(III) complexes

Regio- and stereoselectivity are critical aspects of cross-coupling reactions that determine the structure of the final product.

Regioselectivity: For this compound, the site of reactivity in cross-coupling is unambiguously the carbon atom bearing the bromine atom. The reaction is highly selective for the functionalization of the C(sp²)-Br bond over any C(sp³)-H bonds of the cyclopropane ring under typical cross-coupling conditions. In substrates with multiple different halides, reactivity generally follows the trend I > Br > Cl, allowing for selective coupling. libretexts.orgwikipedia.org

Stereoselectivity: A significant advantage of many palladium-catalyzed cross-coupling reactions with vinyl halides is that they proceed with retention of configuration. beilstein-journals.org This means that the (E)-geometry of the double bond in this compound is typically preserved in the coupled product. This stereospecificity is a key feature of reactions like the Suzuki, Stille, and Sonogashira couplings. beilstein-journals.orgnih.gov However, loss of stereochemistry can occur under certain conditions, potentially through the isomerization of the vinyl-palladium intermediate before reductive elimination. nih.gov The choice of ligand can sometimes influence the stereochemical outcome. beilstein-journals.org In Heck reactions, where the vinyl halide couples with an alkene, the reaction generally exhibits a strong preference for the formation of the trans-substituted alkene product. organic-chemistry.orglibretexts.org

Coupling Reaction Typical Stereochemical Outcome for (E)-Vinyl Bromide Notes
Suzuki Retention of (E) configurationLigand choice can occasionally lead to isomerization. beilstein-journals.org
Sonogashira Retention of (E) configurationGenerally highly stereospecific. libretexts.org
Heck Formation of new (E)-alkeneSyn-addition followed by syn-elimination favors the trans product. organic-chemistry.org
Stille Retention of (E) configurationA classic example of stereoretentive coupling.

The utility of a synthetic method is often defined by its tolerance for various functional groups, which minimizes the need for protecting groups. Modern cross-coupling protocols are known for their exceptional functional group compatibility. acs.orgnih.gov

Sonogashira Coupling: This reaction exhibits broad compatibility, tolerating a wide array of functional groups on both the alkyne and the vinyl bromide partner. Groups such as esters, ketones, and ethers are generally well-tolerated. libretexts.orgacs.org

Suzuki Coupling: Renowned for its mild conditions, the Suzuki reaction is compatible with a vast range of functional groups, including aldehydes, ketones, esters, amides, and nitriles. The stability of the organoboron reagents in the presence of water and air contributes to this robustness. nih.gov

Iron-Catalyzed Coupling: Studies on related Fe-catalyzed dicarbofunctionalization of vinyl cyclopropanes have demonstrated tolerance for medicinally relevant heterocycles like pyridyl moieties, as well as functional groups such as esters, nitriles, ketones, and sulfones on the coupling partners. nih.govresearchgate.net This suggests that this compound could be coupled under these conditions in the presence of such functionalities.

Nucleophilic Substitution Reactions on the Vinyl Bromide

Direct nucleophilic substitution on the sp²-carbon of the vinyl bromide is generally challenging via traditional SN1 or SN2 mechanisms. However, substitution can be achieved through transition-metal-catalyzed pathways. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, allows for the formal substitution of the bromide with an amine nucleophile. organic-chemistry.org This reaction can convert this compound into the corresponding enamine, which is a valuable synthetic intermediate. organic-chemistry.org

Another important transformation is the synthesis of vinyl ethers. While direct substitution with an alkoxide is difficult, vinyl ethers can be synthesized efficiently via palladium-catalyzed transetherification, where an alcohol reacts with a simple vinyl ether like ethyl vinyl ether to generate a new, more complex vinyl ether. academie-sciences.fracademie-sciences.fr This methodology provides an indirect route to substitute the bromo group with an alkoxy group, expanding the synthetic utility of the vinyl cyclopropane scaffold. rsc.org

Radical Reactions Involving the Vinyl Bromide

The vinyl bromide moiety in this compound can participate in reactions involving radical intermediates. The strained cyclopropane ring is particularly susceptible to ring-opening when a radical is generated in its vicinity, leading to unique chemical transformations. researchgate.net

One key process is radical addition to the double bond. The addition of a carbon- or heteroatom-centered radical to the vinyl group generates a new radical intermediate on the carbon adjacent to the cyclopropane ring. nih.govbeilstein-journals.org This cyclopropylcarbinyl-type radical can undergo a very rapid ring-opening to form a thermodynamically more stable homoallylic radical. beilstein-journals.org This sequence allows for the construction of more complex acyclic structures.

Atom Transfer Radical Addition (ATRA) is another relevant pathway. In this reaction, a radical adds to the double bond, and the resulting adduct then abstracts the bromine atom, propagating a radical chain. organic-chemistry.orgbohrium.com Furthermore, aryl sulfur radicals, generated from thiophenols, have been shown to add to vinyl cyclopropanes, initiating a 1,5-ring-opening cascade to form complex adducts. researchgate.net This reactivity highlights the ability of the vinyl cyclopropane system to trap radicals and undergo subsequent skeletal rearrangements.

Reactivity of the Cyclopropane Ring

The reactivity of the cyclopropane ring in vinyl cyclopropanes is distinct from that of simple alkanes. The C-C bonds possess significant p-character, allowing them to interact with adjacent π-systems, such as the bromovinyl group. This interaction facilitates a variety of ring-opening transformations. In many instances, particularly in donor-acceptor (D-A) systems where the vinyl group acts as an electron donor, the C1-C2 bond is polarized, enhancing its reactivity towards both nucleophiles and electrophiles. nih.gov

Ring-Opening Reactions

Ring-opening reactions are the hallmark of cyclopropane chemistry, driven by the release of inherent ring strain. For vinyl cyclopropanes like this compound, these reactions can proceed through several distinct mechanistic manifolds, dictated by the nature of the reagents and catalysts employed.

The cyclopropane ring can be opened under acidic conditions, using either Brønsted or Lewis acids. The reaction mechanism is highly dependent on the acid and the substrate structure.

Brønsted Acid Catalysis: In the presence of a Brønsted acid, the reaction can be initiated by protonation of the cyclopropane ring, which leads to the formation of a carbocationic intermediate. This intermediate is then susceptible to attack by a nucleophile. For instance, studies on donor-acceptor cyclopropanes in fluorinated alcohol solvents like hexafluoroisopropanol (HFIP) have shown that a catalytic amount of a strong Brønsted acid, such as triflic acid (TfOH), can facilitate ring-opening at room temperature. scispace.comresearchgate.net The use of HFIP is believed to enhance the electrophilicity of the cyclopropane, making it more susceptible to nucleophilic attack. researchgate.net The reaction of fused vinylcyclopropanes with Brønsted acids can lead to the cleavage of the exocyclic cyclopropane bond, resulting in a charge-separated ion pair that can undergo subsequent cyclization. digitellinc.com

Lewis Acid Catalysis: Lewis acids activate the cyclopropane ring by coordinating to an electron-withdrawing group, which lowers the LUMO of the substrate and facilitates nucleophilic attack. scispace.com While this compound lacks a strong, dedicated acceptor group, the bromine atom and the vinyl system can interact with Lewis acids. In related systems, Lewis acids like Yb(OTf)₃ have been used to mediate the rearrangement of fused vinylcyclopropanes, leading to cyclopentene (B43876) derivatives. digitellinc.com This type of reaction proceeds via a cyclopropane-cyclopentene rearrangement. digitellinc.com

The regiochemical outcome of acid-catalyzed ring-opening in asymmetric cyclopropanes depends on whether the mechanism is more Sₙ1-like or Sₙ2-like. In an Sₙ1-type pathway, a more stable, substituted carbocation forms, and the nucleophile attacks at this position. libretexts.org In an Sₙ2-type pathway, the nucleophile attacks the less sterically hindered carbon. libretexts.orgnih.gov

The direct attack of a nucleophile can also induce the opening of the cyclopropane ring. This process is particularly efficient in donor-acceptor (D-A) cyclopropanes, where the vinyl group can act as the donor moiety, polarizing the adjacent C-C bond for attack. nih.govnih.gov While this compound is not a classic D-A cyclopropane, the vinyl group can still facilitate this reactivity, often with catalytic activation.

A range of nucleophiles have been employed in these reactions with related vinyl cyclopropanes:

Carbon Nucleophiles: Electron-rich arenes, indoles, diketones, and aryl boronic acids have been successfully used as nucleophiles. nih.govscispace.com For example, the reaction of vinylcyclopropanes with indoles can be achieved using cooperative bimetallic catalysis (Iridium and Copper) to yield C3-allylation products with high regio- and enantioselectivity. rsc.org Similarly, Rh(I) catalysts enable the asymmetric ring-opening with aryl boronic acids as carbon nucleophiles. nih.gov

Heteroatom Nucleophiles: Nucleophiles such as azides, alcohols, and thiophenolates can also open the cyclopropane ring. nih.govscispace.com Kinetic studies on the ring-opening of electrophilic cyclopropanes with thiophenolates in DMSO have provided insights into the inherent Sₙ2 reactivity of these systems. nih.govresearchgate.net

In a related but distinct system, the base-promoted ring opening of gem-dibromocyclopropanes proceeds via an initial elimination of HBr to form a bromocyclopropene, which then opens to a zwitterionic intermediate before being trapped by a nucleophile. uq.edu.au

Electrophilic ring opening involves the attack of an electrophile on the cyclopropane. This can occur either at the C-C sigma bonds of the ring or at the vinyl group's π-bond. Attack at the vinyl group can induce a rearrangement that results in ring cleavage. While less common than nucleophilic or metal-catalyzed pathways for D-A cyclopropanes, this reactivity mode is plausible. The reaction of D-A cyclopropanes with carbonyl electrophiles has been shown to proceed through the generation of nucleophilic π-allyl-iridium intermediates, which is a form of metal-mediated electrophilic attack. nih.gov

Transition metals are potent catalysts for the ring-opening of vinyl cyclopropanes, often proceeding through pathways inaccessible under other conditions. researchgate.net These reactions typically involve the formation of a metal-bound zwitterionic π-allyl intermediate, which can then undergo a variety of transformations.

A diverse array of transition metals has been utilized to effect these transformations:

Rhodium (Rh): Rh(I) catalysts have been developed for the highly regio- and enantioselective ring-opening of racemic vinyl cyclopropanes with aryl boronic acids. nih.gov Rhodium catalysis is also central to the enantioconvergent rearrangement of vinyl gem-difluorocyclopropanes, which proceeds through a ring-opening/β-F elimination mechanism to generate vinylic allyl rhodium intermediates. chemrxiv.org

Palladium (Pd): Palladium catalysts are effective in promoting the ring-opening of D-A cyclopropanes with nucleophiles like indoles. nih.gov

Iridium (Ir) and Copper (Cu): Cooperative catalysis between iridium and copper has been successfully applied to the regio- and enantioselective ring-opening reaction of vinylcyclopropanes with indoles. rsc.org

Silver (Ag) and Iron (Fe): Silver and iron salts can catalyze oxidative radical ring-opening reactions. For example, Ag(I) can initiate the formation of a cyclopropoxy radical from a cyclopropanol, which then undergoes ring fission to produce a β-keto radical that can be functionalized. beilstein-journals.org

These metal-catalyzed reactions are synthetically valuable as they often provide access to complex molecular architectures with high levels of stereocontrol.

Summary of Metal-Catalyzed Ring-Opening Reactions of Vinyl Cyclopropanes
Catalyst SystemSubstrate TypeReagent/NucleophileKey IntermediateProduct TypeReference
Rh(I) / Ferrocene-based bisphosphine ligandsRacemic vinyl cyclopropanesAryl boronic acidsπ-Allyl rhodium complexChiral branched allylation products nih.gov
[Ir(cod)Cl]₂ / Cu(OTf)₂Vinyl cyclopropanesIndolesπ-Allyl iridium complexC3-Allylic indoles rsc.org
Rh(I)Vinyl gem-difluorocyclopropanes(Rearrangement)Vinylic allyl rhodium intermediateChiral cyclopentenones chemrxiv.org
Pd(0)Donor-Acceptor vinyl cyclopropanesIndolesπ-Allyl palladium complexIndolenines nih.gov
Ag(I) or Fe(II/III)Cyclopropanols (related system)Oxidant (e.g., K₂S₂O₈)β-Keto radicalFunctionalized ketones beilstein-journals.org

The use of enzymes to catalyze the ring-opening of cyclopropanes is a developing field. While enzymes like Candida antarctica lipase (B570770) B (Novozyme 435) have been shown to catalyze the ring-opening polymerization of strained heterocycles like 2-azetidinone (a β-lactam), specific applications to vinyl cyclopropanes are not extensively documented in the literature. rug.nl The mechanism for such enzymatic reactions typically involves the formation of an acyl-enzyme intermediate. rug.nl The high selectivity (chemo-, regio-, and enantio-) offered by enzymatic catalysis makes it an attractive, though currently underexplored, strategy for the transformation of substituted cyclopropanes. rug.nlacs.org

Strain-Induced Mechanisms

The significant reactivity of the cyclopropane ring in this compound is a direct consequence of its substantial ring strain, estimated to be around 27-28 kcal/mol. This strain arises from the deviation of its internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°), resulting in bent "banana" bonds and considerable torsional strain. The presence of a conjugated vinyl group provides a pathway to activate the cyclopropane ring for cleavage. Transition metal catalysts, in particular, can coordinate to the π-system of the vinyl group, which facilitates the cleavage of an adjacent, strained C-C bond within the cyclopropane ring. This process is a key step in many of the cycloaddition and rearrangement reactions that vinylcyclopropanes undergo. The relief of this inherent ring strain is a powerful thermodynamic driving force for many of its chemical transformations. Elimination reactions to form a double bond exocyclic to a cyclopropane ring can be inhibited by the strain induced in the transition state. rsc.org

Cycloaddition Reactions of Cyclopropanes

Vinylcyclopropanes are versatile synthons in cycloaddition reactions, capable of acting as either three-carbon (C3) or five-carbon (C5) partners. pku.edu.cn In the context of this compound, the vinylcyclopropane (B126155) unit typically functions as a C3 component in cycloadditions that lead to the formation of five-membered rings. pku.edu.cn These reactions are often catalyzed by transition metals, such as rhodium or palladium, which facilitate the ring-opening of the cyclopropane to generate a reactive intermediate that subsequently engages with a 2π-electron partner. pku.edu.cnpku.edu.cn

The [3+2] cycloaddition is a characteristic reaction of vinylcyclopropanes, providing an efficient route to five-membered carbocycles. pku.edu.cn In this process, the vinylcyclopropane moiety serves as a three-carbon synthon that reacts with a two-atom partner (a 2π component), such as an alkene or alkyne. pku.edu.cn For this compound, this reaction would be initiated by a transition metal catalyst, commonly a rhodium(I) complex. The catalyst facilitates the cleavage of the cyclopropane ring to form a metal-associated intermediate, which then reacts with the dipolarophile.

These reactions can be highly stereoselective, and the substitution pattern on the vinylcyclopropane, including the presence of the bromine atom, can influence the reactivity and selectivity of the cycloaddition. pku.edu.cnacs.org The reaction can be performed intramolecularly or intermolecularly, leading to a diverse array of substituted cyclopentanes. pku.edu.cnresearchgate.net For example, synergistic catalysis using palladium and organocatalysis has been shown to promote asymmetric [3+2] cycloadditions between vinylcyclopropanes and α,β-unsaturated aldehydes, yielding highly substituted cyclopentanes with multiple stereocenters. acs.orgrsc.org

Table 1: Representative [3+2] Cycloaddition Reactions of Vinylcyclopropanes

Vinylcyclopropane Partner2π PartnerCatalyst / ConditionsProduct Type
This compoundAlkene (e.g., Ethene)[Rh(CO)₂Cl]₂Bromovinyl-substituted cyclopentane (B165970)
This compoundAlkyne (e.g., Ethyne)Pd₂(dba)₃ / LigandBromovinyl-substituted cyclopentene
This compoundα,β-Unsaturated AldehydePd(0) / Chiral AmineFunctionalized Spirocyclic Azlactone

While less common as a primary pathway for forming stable products, [2+2] cycloadditions can occur as an initial step in more complex transformations of vinylcyclopropanes. For instance, the mechanism of some formal [5+2] cycloadditions between vinylcyclopropanes and highly activated dienophiles is proposed to proceed through an initial [2+2] cycloaddition. wikipedia.org This is followed by a rearrangement that expands the ring to the final seven-membered product. wikipedia.org

More directly, metal-catalyzed reactions can involve a formal [2+2] cycloaddition between a vinylcyclopropane and a metal-vinylidene species. In a cobalt-catalyzed reductive cycloaddition, a vinylidene equivalent is generated from a 1,1-dichloroalkene, which then undergoes a [2+2] cycloaddition with the vinylcyclopropane to form a cobaltacyclobutane intermediate. nih.govacs.org This intermediate then rearranges to furnish the final product. For this compound, the vinyl group would be the component participating in this cycloaddition, leading to a highly substituted, strained four-membered ring intermediate that would likely undergo further, rapid transformation.

Rearrangement Reactions

Rearrangements are a prominent class of reactions for this compound, driven by the release of ring strain and the formation of stable carbocationic or diradical intermediates. These transformations often lead to significant skeletal reorganization, providing access to different carbocyclic frameworks.

The cyclopropylcarbinyl cation is a key non-classical carbocationic intermediate that can be generated from this compound. rsc.org This can be achieved under acidic conditions where the vinyl double bond is protonated, or through the loss of the bromide ion, potentially assisted by a Lewis acid. The resulting cation is delocalized, with positive charge shared between the carbinyl carbon and the carbons of the cyclopropane ring. researchgate.net

This delocalized cation is highly fluxional and can undergo rapid skeletal rearrangements. The most common rearrangement is the cyclopropylcarbinyl-homoallyl rearrangement, where the cyclopropane ring opens to form a more stable, open-chain homoallylic cation. rsc.orgnih.gov This process can be harnessed in organic synthesis for both cyclopropane formation and skeletal reorganization. rsc.orgdntb.gov.ua In the case of this compound, the formation of a cyclopropylcarbinyl cation could lead to various rearranged products depending on the reaction conditions and the presence of nucleophiles. A bromine radical-mediated cyclopropylcarbinyl-homoallyl rearrangement has also been reported for related alkylidenecyclopropanes. nih.gov

Table 2: Potential Products from Cyclopropylcarbinyl Cation Rearrangement

PrecursorIntermediateConditionsPotential Product(s)
This compoundCyclopropylcarbinyl CationLewis Acid (e.g., Ag⁺)Homoallylic bromide, Cyclobutyl bromide
This compoundCyclopropylcarbinyl CationProtic Acid (e.g., HBr)Dihalogenated open-chain alkanes

The thermal or transition-metal-catalyzed rearrangement of a vinylcyclopropane to a cyclopentene is a powerful and well-studied ring-expansion reaction. wikipedia.orgorganicreactions.org This transformation has been widely applied in the synthesis of complex natural products. wikipedia.orgnih.gov The reaction can proceed through either a concerted, pericyclic mechanism or a stepwise pathway involving a diradical intermediate. The operative mechanism is highly dependent on the specific substrate and reaction conditions. wikipedia.org

For this compound, heating would be expected to induce cleavage of the C-C bond of the cyclopropane ring that is adjacent to the vinyl group. This initiates the rearrangement cascade, ultimately forming a bromo-substituted cyclopentene. The presence of substituents on the vinylcyclopropane can significantly affect the temperature required for the rearrangement and the stereochemical outcome of the product. nih.gov While electron-donating groups can lower the reaction temperature, the influence of a bromo substituent would need to be considered in the context of its electronic and steric effects on the transition state or diradical intermediate. Photochemical conditions can also be employed to mediate this type of rearrangement. acs.org

Cope Rearrangements of Divinyl Cyclopropanes

The Cope rearrangement is a thermally-induced tcichemicals.comtcichemicals.com-sigmatropic rearrangement of a 1,5-diene. tcichemicals.commasterorganicchemistry.com Divinylcyclopropanes, which contain a 1,5-diene system constrained by the cyclopropane ring, are particularly well-suited to undergo this transformation, often leading to the formation of seven-membered rings. tcichemicals.comwikipedia.org This process, known as the divinylcyclopropane-cycloheptadiene rearrangement, is a powerful tool in organic synthesis for the construction of complex cyclic systems. wikipedia.orgnih.gov

The stereochemistry of the divinylcyclopropane is crucial for the rearrangement to occur. The vinyl groups must be in a cis relationship on the cyclopropane ring to achieve the necessary boat-like transition state for the concerted rearrangement to proceed. wikipedia.orgnih.gov Trans-divinylcyclopropanes often require thermal isomerization to the cis-isomer before they can rearrange. wikipedia.org

While specific studies on the Cope rearrangement of a divinylcyclopropane derived directly from this compound are not extensively documented, the synthesis of related structures provides valuable insights. For instance, in an approach towards the guianolide skeleton, a vinyl bromide was used as a precursor to a divinylcyclopropane which then underwent a rearrangement. nih.gov This suggests that the bromo-substituent, or a functional group derived from it, can be compatible with the conditions required for the subsequent Cope rearrangement.

The general mechanism for the divinylcyclopropane rearrangement is depicted below:

General Mechanism of Divinylcyclopropane Rearrangement

Figure 1: General mechanism of the divinylcyclopropane rearrangement, proceeding through a boat-like transition state to form a cycloheptadiene.

The reaction is stereospecific with respect to the configuration of the double bonds. wikipedia.org This means that the geometry of the vinyl groups in the starting material dictates the geometry of the double bonds in the resulting cycloheptadiene.

Synergistic or Competitive Reactivity Between the Vinyl Bromide and Cyclopropane Moieties

The presence of both a vinyl bromide and a cyclopropane ring in this compound leads to potential competition or synergy in its reactions. The outcome of a particular transformation will depend on the reagents, reaction conditions, and the inherent electronic properties of the molecule.

Influence of Electronic Effects on Reactivity

The bromine atom in the vinyl bromide group is electron-withdrawing, which can influence the reactivity of the adjacent cyclopropane ring. This electron-withdrawing effect can polarize the C-C bonds of the cyclopropane, potentially making it more susceptible to nucleophilic attack and ring-opening. nih.gov Cyclopropanes bearing electron-accepting groups are known to be potent σ-electrophiles. nih.gov

The vinyl group itself can also modulate the reactivity of the cyclopropane. The π-system of the vinyl group can interact with the Walsh orbitals of the cyclopropane ring, influencing its stability and reactivity. In the context of transition metal-catalyzed reactions, the vinyl group can coordinate to the metal center, facilitating oxidative addition into a C-C bond of the cyclopropane ring. chemrxiv.org

The table below summarizes the expected electronic influence of the substituents on the reactivity of the core functional groups.

Functional GroupSubstituentElectronic EffectInfluence on Reactivity
Cyclopropane(E)-2-BromovinylElectron-withdrawingActivation towards nucleophilic ring-opening
Vinyl BromideCyclopropylElectron-donating (relative to H)Potential influence on addition and coupling reactions

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The dual functionality of this compound raises important questions of selectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. masterorganicchemistry.com For example, in a reaction involving a nucleophile, there could be a competition between the ring-opening of the activated cyclopropane and substitution at the vinyl bromide. The choice of nucleophile, solvent, and temperature would be critical in directing the reaction towards one pathway over the other. Similarly, under radical conditions, both the vinyl bromide (via atom transfer) and the cyclopropane (via ring-opening) could be reactive sites. beilstein-journals.org

Regioselectivity , the preference for reaction at one position over another, would be a key consideration in the ring-opening of the cyclopropane. masterorganicchemistry.com In an unsymmetrically substituted cyclopropane, the site of nucleophilic attack or radical-induced cleavage would be influenced by both steric and electronic factors.

Stereoselectivity involves the preferential formation of one stereoisomer over another. masterorganicchemistry.com In reactions of this compound, maintaining the E-configuration of the double bond would be a primary stereochemical consideration. Any reaction that creates a new stereocenter would also need to be controlled for its stereochemical outcome. The principles of stereoselective reactions, such as those observed in E2 eliminations and other concerted processes, provide a framework for predicting the stereochemical course of transformations involving this compound. chemistrysteps.comyoutube.com

The following table outlines potential selective transformations of this compound.

Reaction TypePotential for SelectivityKey Factors
Nucleophilic AdditionChemoselectivity (Ring-opening vs. Substitution)Nature of nucleophile, solvent, temperature
Regioselectivity (in ring-opening)Steric and electronic properties of substituents
Radical ReactionChemoselectivity (Vinyl bromide vs. Cyclopropane)Radical initiator, reaction conditions
Metal-Catalyzed CouplingChemoselectivity (Reaction at vinyl bromide)Catalyst, ligands, reaction partners

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The formation and subsequent reactions of [(E)-2-Bromovinyl]cyclopropane are governed by complex reaction mechanisms that have been the subject of detailed experimental and computational investigation. Understanding these pathways is crucial for optimizing reaction conditions and predicting stereochemical outcomes. The primary reactions involving this compound are its formation via cyclopropanation and its functionalization through cross-coupling reactions at the carbon-bromine bond.

The synthesis of the cyclopropane (B1198618) ring in molecules like this compound is most commonly achieved through the reaction of an appropriate alkene with a carbene or a carbenoid. libretexts.org Carbenoids, which are metal-bound carbene-like species, are generally more stable and selective than free carbenes. libretexts.orgacsgcipr.org The most widely utilized methods involve the generation of these reactive intermediates in the presence of a metal catalyst, which then facilitates the transfer of the carbene fragment to an alkene. acsgcipr.org

The formation of the cyclopropane ring often involves the use of metal carbenoids, which are more stable and selective than free carbenes. acsgcipr.org These reactions, catalyzed by transition metals like rhodium or copper, typically proceed through the reaction of a diazo compound with the metal catalyst to form the metal carbene intermediate. wikipedia.org This intermediate then reacts with an alkene to form the cyclopropane. Computational studies using density functional theory (DFT) have been instrumental in elucidating the finer details of these mechanisms. nih.gov For instance, calculations on rhodium(II)-catalyzed cyclopropanations have shown that the initial loss of dinitrogen from the diazo compound is often the rate-determining step. nih.gov

Table 1: Calculated Activation Barriers for Rh(II)-Catalyzed Cyclopropanation Steps
Reaction StepDiazo CompoundCalculated Barrier (kcal/mol)Reference
Dinitrogen LossEthyl diazoacetateHigh nih.gov
Dinitrogen LossEthyl halodiazoacetateLow nih.gov
CyclopropanationRh(II)-halocarbenoidSmall but significant nih.gov

High-valent metal-oxo species are highly reactive intermediates implicated as active oxidants in a variety of catalytic oxidation reactions, including alkane hydroxylation and olefin epoxidation. nsf.gov In the context of cyclopropanation, their role is often indirect, involving the generation of the catalytically active species. For instance, in heme-dependent protein-catalyzed cyclopropanations, the ferrous (Fe-II) state is considered the catalytically competent form. acs.org However, high-valent iron(IV)-oxo species are key intermediates in the catalytic cycle of enzymes like Cytochrome P450. nsf.gov Computational studies have explored the formation of metal-oxo species and the subsequent cleavage of C-H bonds, which are often the energy-demanding steps in such catalytic pathways. researchgate.netnih.gov While not directly participating in the carbene transfer to the alkene, these species can be essential for turning over the catalyst in complex reaction cycles that may precede the cyclopropanation step itself.

While many metal-catalyzed cyclopropanations proceed through well-defined organometallic intermediates, some pathways are proposed to involve radical species. The thermal decomposition of pyrazolines, which are formed from the 1,3-dipolar cycloaddition of diazo compounds to alkenes, is thought to proceed via a diradical species before extruding nitrogen to yield the cyclopropane. wikipedia.org Furthermore, vinylcyclopropanes themselves are well-known radical clocks; the addition of a radical to the vinyl group can trigger a rapid ring-opening, a characteristic reaction used to probe for the intermediacy of radicals in other reactions. acs.orgnih.gov This reactivity underscores the possibility of radical involvement in certain synthetic routes. For example, photoredox-catalyzed methods have been developed for the synthesis of vinyl cyclopropanes from allenes, proceeding through a radical-polar crossover cyclization mechanism. rsc.org

The mechanism of carbene or carbenoid addition to an alkene can be either a concerted process, where both new carbon-carbon bonds are formed simultaneously, or a stepwise process involving a discrete intermediate. The nature of the carbene species is a determining factor. Singlet carbenes, which have paired non-bonding electrons, typically undergo concerted and stereospecific cycloadditions. libretexts.orgwikipedia.org In contrast, triplet carbenes, with unpaired electrons, behave as diradicals and react in a stepwise, non-stereospecific manner. libretexts.org

Computational studies have been crucial in distinguishing between these pathways for metal-catalyzed reactions. For rhodium-carbenoid reactions, DFT calculations have identified transition states for both concerted and stepwise pathways. acs.org The relative energies of these transition states determine the preferred mechanism. Factors such as the substituents on the carbene and the nature of the alkene can influence whether the reaction follows a concerted or stepwise route. nih.gov For example, in some palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes, a stepwise ionic mechanism via zwitterionic π-allylpalladium(II) intermediates has been proposed. pku.edu.cn

Table 2: Mechanistic Pathways in Cyclopropanation
Reactive SpeciesTypical PathwayStereochemistryReference
Singlet CarbeneConcerted (Cheletropic)Specific (retained) libretexts.orgwikipedia.org
Triplet CarbeneStepwise (Diradical intermediate)Non-specific libretexts.org
Metal CarbenoidConcerted or StepwiseDepends on catalyst and substrates nih.govacs.org

The vinyl bromide moiety of this compound is a versatile handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings. csbsju.edunih.govyonedalabs.com These reactions generally proceed through a catalytic cycle involving a low-valent metal catalyst, most commonly palladium(0). nih.gov

The widely accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. nih.govrsc.org The key steps relevant to the functionalization of this compound are:

Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of the vinyl bromide to a coordinatively unsaturated Pd(0) complex. csbsju.eduyonedalabs.com This step involves the insertion of the palladium atom into the carbon-bromine bond, breaking it and forming a new organopalladium(II) species. researchgate.net This transformation changes the oxidation state of palladium from 0 to +2. For vinyl halides, this step is generally facile, especially with electron-rich phosphine (B1218219) ligands that make the palladium center more nucleophilic. rsc.org

Reductive Elimination : The final step is the reductive elimination, where the two organic groups bound to the palladium(II) center couple to form the final product with a new carbon-carbon bond. csbsju.edursc.org This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the square-planar palladium complex. youtube.com

Mechanistic Insights into Cross-Coupling Reactions

Transmetalation Steps

Transmetalation is a key step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an organic group is transferred from one metal to another. For substrates like this compound, this process typically involves the transfer of the vinylcyclopropyl group from an organoboron compound to a palladium(II) complex.

The mechanism of the transmetalation step in the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the vinyl bromide to a Pd(0) complex forms a Pd(II)-vinyl intermediate. yonedalabs.com The subsequent transmetalation step is highly dependent on the reaction conditions, particularly the base and solvent used. researchgate.net

Two primary pathways for transmetalation are often considered:

The Oxo-Palladium Pathway: The halide ligand on the palladium(II) complex is exchanged for a hydroxide or alkoxide from the base. This palladium-hydroxo complex then reacts with the organoboron reagent.

The Boronate Pathway: The base coordinates to the boron atom of the organoboron reagent, forming an "ate" complex. This activated boronate complex then reacts with the palladium(II)-halide complex. researchgate.net

DFT calculations have been employed to analyze the energetics of these pathways, showing that the reaction mechanism can be very similar for both vinyl and aryl halides. researchgate.net The presence of a base, such as sodium hydroxide, is crucial for the transmetalation to occur. yonedalabs.comresearchgate.net Low-temperature rapid injection NMR spectroscopy has been instrumental in detecting and characterizing pre-transmetalation intermediates, which feature Pd-O-B linkages, providing direct evidence for these mechanistic proposals. illinois.edu In Rh(I)-catalyzed reactions, a base-assisted transmetalation with an aryl boronic acid has been proposed as a key step in the ring-opening of vinyl cyclopropanes. nih.gov

Ring-Opening Reaction Mechanisms

The inherent strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, particularly when activated by an adjacent vinyl group. acs.org These reactions can proceed through various mechanisms, including transition metal-catalyzed, acid-catalyzed, and radical-mediated pathways, leading to a diverse array of products.

Transition Metal-Catalyzed Ring-Opening: Palladium and rhodium complexes are commonly used to catalyze the ring-opening of vinylcyclopropanes. The reaction of (+)-2-carene, a vinylcyclopropane (B126155) derivative, with a palladium(II) complex results in the formation of π-allylpalladium complexes through the cleavage of the cyclopropane ring. acs.orgrsc.org The stereochemistry of this process has been shown to proceed with inversion of configuration at the carbon atom attacked by the metal. rsc.org Palladium-catalyzed ring-opening can be part of a cascade reaction, for example, followed by an olefination and allylation to form complex structures like benzoxepins. nih.gov Similarly, rhodium(I) catalysts are effective in promoting regio- and enantioselective ring-opening of vinyl cyclopropanes with nucleophiles like aryl boronic acids. acs.orgnih.govbohrium.comox.ac.uk

Radical Ring-Opening: Vinylcyclopropanes can undergo ring-opening initiated by radical species. For instance, aryl sulfur radicals, which can be generated by air-oxidation of thiophenols, readily add to the vinyl group, leading to a 1,5-ring-opening of the cyclopropane. researchgate.net Tin hydrides can also catalyze a metal-free ring-opening via the addition of a tin radical to the vinyl group, forming an intermediate radical that subsequently opens the ring. scispace.com

Acid-Catalyzed Ring-Opening: Both Brønsted and Lewis acids can induce the ring-opening of vinylcyclopropanes. With Brønsted acids, the exocyclic cyclopropane bond alpha to a THF-ring oxygen can open to form a charge-separated ion pair, which then undergoes cyclization. digitellinc.com In contrast, Lewis acids can mediate a cyclopropane-cyclopentene rearrangement. digitellinc.com

The regioselectivity of the C-C bond cleavage is a critical aspect of these reactions and is influenced by steric and electronic factors of the substituents on the cyclopropane ring.

Stereochemical Control and Chirality Transfer Mechanisms

Controlling the stereochemical outcome of reactions involving this compound and related structures is essential for their application in asymmetric synthesis. This control can be achieved through various strategies, including the use of chiral catalysts and the transfer of existing chirality within the molecule.

Origin of Stereoselectivity in Catalytic Reactions

The stereoselectivity in catalytic reactions of vinylcyclopropanes is primarily dictated by the chiral catalyst or ligands employed. In Rh(I)-catalyzed asymmetric ring-opening reactions, ferrocene-based chiral bisphosphine ligands have been shown to provide high levels of regioselectivity and enantioselectivity (ee's generally between 88% and 96%). nih.govacs.orgnih.govbohrium.comox.ac.uk The use of non-symmetrical ligands was found to be crucial for achieving satisfactory control. nih.govacs.org Additives can also play a significant role; for example, Zn(OTf)₂ has been shown to facilitate the formation of the active rhodium-ligand complex and accelerate the reaction. nih.govacs.org

In other catalytic systems, such as the Michael Initiated Ring Closure (MIRC) reactions to form cyclopropanes, prolinol-based organocatalysts are effective in controlling the stereochemistry. rsc.org Chiral-at-metal Rh(III) complexes have also been successfully used for the asymmetric [2+1] cyclization of vinyl sulfoxonium ylides, affording chiral cyclopropanes with excellent enantioselectivity. acs.org Furthermore, engineered hemoproteins have emerged as biocatalysts capable of promoting asymmetric cyclopropanations with complementary stereoselectivity, enabling the synthesis of specific diastereomers and enantiomers of chiral cyclopropane-containing drugs. nih.gov

The proposed mechanism for Rh(I)-catalyzed ring-opening involves the formation of a Rh(III) π-allyl intermediate. The branched regioselectivity may be directed by the coordination of a nearby functional group, such as a malonate oxygen, to the metal center, which then influences the subsequent reductive elimination step. nih.gov

1,2-Chirality Transfer Mechanisms

1,2-chirality transfer represents a distinct strategy for achieving stereocontrol, where a stereogenic center in the reactant directs the formation of a new stereocenter, often with the original center being destroyed in the process.

A novel approach to the stereoselective synthesis of enantiomerically enriched cyclopropanes is based on a 1,2-chirality transfer mechanism. nih.govresearchgate.net This method involves the irradiation of an enantiomerically pure alkyl phenyl ketone that has a leaving group in the α-position. The key step is a hydrogen abstraction where the photochemically excited carbonyl group differentiates between two diastereotopic methylene groups. This differentiation is attributed to the hyperconjugative interaction between the excited carbonyl group and the σ* orbital of the adjacent carbon-leaving group (C-X) bond in the transition state, which favors a specific conformation. A subsequent elimination of HX completes the 1,2-chirality transfer and forms the cyclopropane ring, destroying the initial stereocenter. nih.gov

Interestingly, the stereoselectivity of this process can be temperature-dependent due to opposing enthalpic and entropic factors, leading to the existence of an inversion temperature where the selectivity reverses. By controlling the temperature, chirality transfer efficiencies of up to 83% have been achieved. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and energetics associated with the reactivity of this compound. Theoretical studies, particularly those using Density Functional Theory (DFT), offer deep insights into transition states, reaction pathways, and the origins of selectivity.

Density Functional Theory (DFT) Calculations for Energy Profiles

Density Functional Theory (DFT) has become an indispensable tool for investigating the energy profiles of reactions involving vinylcyclopropanes. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway and identify the rate-determining steps.

In the context of palladium-catalyzed ring-opening reactions of gem-difluorocyclopropanes with malonates, DFT calculations have been used to determine the energy barrier for the formation of linear versus branched products. These calculations revealed that the energy barrier to form the linear product was 1.1 kcal/mol lower, a preference attributed to steric hindrance. rsc.org DFT studies on the Suzuki-Miyaura cross-coupling have helped to analyze the transmetalation step, comparing the energetics of different proposed mechanisms. researchgate.net

DFT calculations have also been crucial in understanding cycloaddition reactions. For instance, in the Pd/NHC-catalyzed regioselective annulation of gem-difluorocyclopropanes, DFT calculations showed that the divergent selectivity was kinetically controlled and that the final C-C bond formation proceeds through a 7-membered transition state. rsc.org In metal-free ring-opening/cyclization reactions of vinylcyclopropanes, DFT calculations have supported the proposed mechanisms. scispace.com These computational studies often corroborate experimental findings, such as those from deuterium-labeling studies, to build a comprehensive mechanistic picture. rsc.org

The table below summarizes selected applications of DFT in studying reactions of cyclopropane derivatives, highlighting the calculated energy barriers.

Reaction TypeSystem StudiedComputational MethodKey FindingCalculated Energy Barrier (kcal/mol)
Ring-Opening/Hydrodefluorinationgem-F₂CPsDFTFavors a 9-membered cyclic transition state for 3,4'-hydride transfer.N/A
Cross-Couplinggem-F₂CPs with Aryl Boronic AcidsDFTEnergy barrier for linear product is 1.1 kcal/mol lower than for branched product.N/A
Ring-Opening/Annulationgem-F₂CPs with EnaminonesDFTDivergent selectivity is kinetically controlled via a 7-membered transition state.N/A

This table is representative and intended to illustrate the application of DFT calculations.

Transition State Modeling

The reactivity of vinylcyclopropanes, including this compound, is often dominated by ring-opening reactions, which proceed through well-defined transition states. Computational modeling is essential for calculating the structures and relative energies of these transition states, which are critical for understanding reaction rates and selectivity.

For instance, in reactions such as thiyl-radical-catalyzed cycloadditions involving vinyl cyclopropanes, the ring-opening of the cyclopropane is often the rate- and enantio-determining step nih.gov. Theoretical calculations can model the transition states for this ring-opening, providing insight into the reaction's energy profile. The rigidity of the cyclopropyl (B3062369) core is a key factor that allows for highly diastereoselective reactions on the adjacent alkenyl moiety researchgate.net. By calculating the energy barriers for different potential pathways, researchers can predict the favored reaction mechanism and the stereochemistry of the resulting products researchgate.net.

Table 1: Key Parameters in Transition State Modeling for Cyclopropane Ring-Opening

ParameterDescriptionSignificance
Activation Energy (Ea) The minimum energy required to initiate the ring-opening reaction.Determines the reaction rate; lower Ea indicates a faster reaction.
Transition State Geometry The specific arrangement of atoms at the highest point on the reaction coordinate.Influences the stereochemical outcome of the reaction.
Vibrational Frequencies Frequencies of atomic vibrations in the transition state.Used to confirm a true transition state (one imaginary frequency) and to calculate zero-point energy corrections.

Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful model used to predict the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgtaylorandfrancis.comyoutube.com. The reactivity of this compound can be rationalized by analyzing these frontier orbitals.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile youtube.comyoutube.com. The energy and spatial distribution of the HOMO and LUMO of this compound dictate its behavior in various reactions.

HOMO: In this compound, the HOMO is likely associated with the π-bond of the vinyl group and the strained σ-bonds of the cyclopropane ring. Its energy level indicates the molecule's nucleophilicity.

LUMO: The LUMO is the corresponding antibonding orbital. Its energy level determines the molecule's electrophilicity and its susceptibility to nucleophilic attack youtube.com.

FMO theory is particularly useful for understanding pericyclic reactions, such as the electrocyclic ring-opening of the cyclopropane ring wikipedia.org. The interaction between the HOMO of one reactant and the LUMO of another governs the feasibility and stereochemical course of cycloaddition reactions wikipedia.orgtaylorandfrancis.com. An increase in the HOMO-LUMO energy gap during a reaction signifies a transition from a more reactive species to a more stable, less reactive one chemrxiv.org.

Molecular Dynamics Simulations (if applicable for reactivity)

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its reactions over time. By simulating the motion of atoms, MD can provide insights into conformational changes, solvent effects, and the pathways of complex reactions that may not be apparent from static models chemrxiv.org.

While direct MD simulation studies on this compound are not extensively documented, the methodology is applicable. For example, in studies of reactions involving similar vinyl cyclopropane structures, MD simulations have been used to understand the conformational mobility of catalysts and how they interact with the substrate nih.gov. Reactive MD simulations, which incorporate quantum mechanical calculations, can model the breaking and forming of bonds, allowing researchers to observe the entire trajectory of a reaction, such as the ring-opening and subsequent cycloaddition chemrxiv.org.

Spectroscopic Analysis in Mechanistic Studies

Spectroscopic techniques are indispensable for the experimental investigation of reaction mechanisms, providing direct evidence for proposed intermediates and pathways.

Stopped-Flow Optical Absorption Spectroscopy

Stopped-flow spectroscopy is a technique designed to study the kinetics of fast reactions in solution, often on the millisecond timescale nih.gov. It involves rapidly mixing two reactant solutions and monitoring the change in absorbance or fluorescence as the reaction proceeds photophysics.comphotophysics.comnih.gov.

For this compound, this technique would be highly applicable for studying the kinetics of its rapid ring-opening reactions nih.govresearchgate.net. By monitoring changes in the UV-Vis spectrum, which would be expected as the conjugated system changes upon ring-opening, one could determine the rate constants for individual steps in the reaction mechanism. This experimental data is crucial for validating the energetic barriers predicted by computational transition state modeling.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly specific technique that probes the nuclear environment of certain isotopes, most commonly ⁵⁷Fe, ¹¹⁹Sn, and ¹²¹Sb nih.govwikipedia.org. It is exquisitely sensitive to the oxidation state, chemical environment, and magnetic properties of the target nucleus wikipedia.orgifpan.edu.pl.

The compound this compound consists of carbon, hydrogen, and bromine atoms. None of these elements have isotopes suitable for Mössbauer spectroscopy. Therefore, this technique is not applicable for the direct study of this compound or its immediate reaction products.

NMR Studies for Stereochemistry and Reaction Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure and stereochemistry of organic molecules. For reactions involving this compound, NMR is essential for characterizing the starting material and the final products.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to make unambiguous assignments of proton (¹H) and carbon (¹³C) signals . This is particularly important for determining the stereochemistry of the products of ring-opening or cycloaddition reactions. The coupling constants between protons on and adjacent to the cyclopropane ring can provide definitive information about their relative spatial arrangement. By acquiring NMR spectra at various points during a reaction, it is possible to monitor the disappearance of reactants and the appearance of products, thereby helping to delineate the reaction pathway researchgate.net.

X-ray Crystallography for Structural Elucidation

As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its specific crystallographic parameters is not possible at this time.

However, were the compound to be crystallized and analyzed by X-ray diffraction, the resulting data would provide invaluable insights into its molecular geometry. The analysis would yield a definitive confirmation of the (E)-configuration of the bromovinyl group, detailing the torsional angles between the cyclopropane ring and the vinyl moiety. Furthermore, it would precisely determine the bond lengths of the carbon-carbon bonds within the strained cyclopropane ring, the carbon-carbon double bond, and the carbon-bromine bond.

The crystallographic data would be presented in a table format, outlining key parameters of the crystal lattice and the molecular structure. A hypothetical representation of such a data table is provided below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₅H₇Br
Formula Weight 147.01
Crystal System [e.g., Monoclinic]
Space Group [e.g., P2₁/c]
a (Å) [Hypothetical Value]
b (Å) [Hypothetical Value]
c (Å) [Hypothetical Value]
α (°) 90
β (°) [Hypothetical Value]
γ (°) 90
Volume (ų) [Hypothetical Value]
Z [e.g., 4]
Density (calculated) (g/cm³) [Hypothetical Value]

In the absence of experimental data for this compound, researchers often turn to the crystallographic data of structurally related compounds to infer likely structural features. For instance, analysis of various cyclopropane derivatives in the Cambridge Structural Database (CSD) reveals characteristic C-C bond lengths within the three-membered ring, typically around 1.51 Å. Similarly, the C=C double bond in bromovinyl compounds generally exhibits a length of approximately 1.33 Å, and the C-Br bond is expected to be in the range of 1.85-1.90 Å. These values provide a reasonable estimation of the expected bond lengths in this compound.

The study of intermolecular interactions within the crystal lattice, such as potential halogen bonding involving the bromine atom, would also be a key aspect of the crystallographic analysis. These interactions can influence the compound's bulk properties, including its melting point and solubility.

Advanced Synthetic Applications of E 2 Bromovinyl Cyclopropane As a Building Block

Construction of Complex Carbocyclic and Heterocyclic Systems

The unique structural attributes of [(E)-2-Bromovinyl]cyclopropane make it an excellent substrate for the synthesis of a wide array of complex carbocyclic and heterocyclic systems. The presence of the vinylcyclopropane (B126155) (VCP) moiety allows it to act as a three-carbon or five-carbon synthon in various cycloaddition and annulation reactions, while the vinyl bromide offers a handle for subsequent functionalization via cross-coupling reactions. researchgate.net

Annulation and Ring-Expansion Reactions

Vinylcyclopropanes are well-established precursors for formal [3+2] and [5+2] cycloaddition reactions, leading to the formation of five- and seven-membered rings, respectively. researchgate.net In these transformations, the cyclopropane (B1198618) ring can be opened under thermal, photochemical, or transition-metal-catalyzed conditions to generate a zwitterionic or diradical intermediate that then reacts with a tethered or external reactant.

For instance, in a formal [3+2] cycloaddition, the VCP can react with an alkene or alkyne to construct a cyclopentane (B165970) or cyclopentene (B43876) ring. This type of reaction is often catalyzed by transition metals like rhodium or palladium, which facilitate the ring opening of the cyclopropane. nih.gov The resulting five-membered ring is a common structural motif in many natural products and biologically active molecules.

Ring-expansion reactions represent another powerful application of vinylcyclopropanes. These reactions can be driven by the release of the inherent ring strain of the cyclopropane, which is approximately 27.5 kcal/mol. nih.gov Strategies for ring expansion are particularly valuable for the synthesis of medium-sized rings, which are notoriously difficult to prepare via direct cyclization methods due to unfavorable entropic and enthalpic factors. nih.govrsc.org

Reaction TypeRing System FormedCatalyst/ConditionsPotential Application for this compound
[3+2] CycloadditionCyclopentanes, CyclopentenesRh(I), Pd(0), Lewis AcidsFormation of functionalized five-membered carbocycles.
[5+2] CycloadditionCycloheptenes, CycloheptadienesRh(I), Ru(0)Synthesis of seven-membered carbocyclic systems.
Ring ExpansionMedium-sized rings (8-11 members)Thermal, Photochemical, Acid/Base CatalysisAccess to complex scaffolds containing 8- to 11-membered rings.

Stereocontrolled Synthesis of Medium-Sized Rings

The synthesis of medium-sized rings (8-11 membered) with high stereocontrol is a significant challenge in organic chemistry. Ring-expansion strategies utilizing vinylcyclopropanes offer an elegant solution to this problem. nih.govrsc.org By carefully designing the substrate and reaction conditions, it is possible to control the stereochemical outcome of the ring-expansion process. The stereochemistry of the substituents on the cyclopropane ring can influence the conformation of the transition state, thereby directing the stereochemical course of the reaction.

While specific examples for this compound are not extensively documented, the general principles of stereocontrolled rearrangements of vinylcyclopropanes can be applied. For example, the use of chiral catalysts or auxiliaries can induce enantioselectivity in these transformations, leading to the formation of enantioenriched medium-sized rings.

Precursor to Highly Functionalized Molecules

This compound serves as a valuable precursor to a wide variety of highly functionalized molecules. The vinyl bromide functionality is particularly useful as it can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a diverse array of substituents, including aryl, vinyl, and alkynyl groups, at the terminus of the vinyl moiety.

Furthermore, the cyclopropane ring itself can be functionalized or opened to introduce additional complexity. For example, the ring can be opened reductively or oxidatively to yield acyclic structures with specific stereochemical arrangements. The combination of these transformations allows for the generation of a library of diverse and complex molecules from a single, readily accessible starting material.

Role in the Synthesis of Natural Product Cores and Analogs

The cyclopropane motif is found in a wide variety of naturally occurring compounds, and vinylcyclopropanes are key intermediates in the synthesis of many of these complex molecules. rsc.orgresearchgate.net The ability to construct intricate ring systems with high stereocontrol makes this compound a potentially valuable building block in this context.

Construction of Specific Chirality-Rich Scaffolds

Chiral cyclopropane derivatives are highly sought-after building blocks for the asymmetric synthesis of natural products and pharmaceuticals. nih.govrochester.edu Chemoenzymatic methods and asymmetric catalysis can be employed to prepare enantiomerically enriched versions of this compound. These chiral building blocks can then be used in the aforementioned cycloaddition and ring-expansion reactions to generate complex, chirality-rich scaffolds with a high degree of stereochemical control. The defined stereochemistry of the starting material is transferred to the product, allowing for the synthesis of specific stereoisomers of the target molecule.

Synthetic StrategyOutcomeRelevance to Natural Product Synthesis
Asymmetric CyclopropanationEnantioenriched this compoundAccess to chiral pool for asymmetric synthesis.
Diastereoselective CycloadditionsStereodefined polycyclic systemsConstruction of the core structures of complex natural products.
Stereospecific Ring OpeningAcyclic fragments with controlled stereochemistrySynthesis of side chains or fragments of natural products.

Strategic Use of Ring Strain in Synthetic Sequences

The inherent ring strain of the cyclopropane ring is a powerful driving force in many of the synthetic transformations involving this compound. nih.gov This strain energy can be released in a controlled manner to drive reactions that would otherwise be thermodynamically unfavorable. For example, the ring opening of the cyclopropane is the key step in many of the cycloaddition and ring-expansion reactions, and the release of strain provides the thermodynamic impetus for these processes.

Chemists can strategically leverage this ring strain to design elegant and efficient synthetic sequences. By placing the cyclopropane moiety at a key position within a molecule, its subsequent ring opening can trigger a cascade of reactions, leading to the rapid assembly of complex molecular architectures. This strategy is particularly powerful in the context of total synthesis, where efficiency and step economy are of paramount importance. The reactivity imparted by ring strain allows for the formation of multiple bonds and stereocenters in a single operation, significantly shortening synthetic routes. nih.gov

Development of New Synthetic Methodologies (Methodology Development)

Catalyst Design and Optimization for Specific Transformations

The reactivity of the vinyl bromide moiety in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The design and optimization of catalyst systems are crucial for achieving high yields and selectivity in these transformations. Research in this area often focuses on the nature of the palladium source and, more critically, the structure of the supporting ligands.

Suzuki-Miyaura Coupling:

The Suzuki-Mamiyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and organoboron compounds. The choice of phosphine (B1218219) ligands is critical in these reactions. Bulky and electron-rich phosphine ligands are known to improve the efficiency of Suzuki-Miyaura couplings, particularly for less reactive substrates. While specific data for this compound is not extensively documented in publicly available literature, general principles of catalyst design for vinyl bromides are applicable. For instance, dialkylbiaryl phosphine ligands have demonstrated broad applicability and high activity in a variety of palladium-catalyzed cross-coupling reactions, including those involving vinyl bromides.

Catalyst SystemSubstrate 1Substrate 2ProductYield (%)Reference
Pd(OAc)₂ / SPhosAryl BromideVinylboronic AcidAryl-substituted alkene>95 researchgate.net
Pd₂(dba)₃ / RuPhosHeteroaryl ChlorideArylboronic AcidBiaryl>90 researchgate.net
Na₂PdCl₄ / DTBPPSAryl BromideBoronic AcidBiarylOptimized acs.org

Heck Reaction:

The Heck reaction provides a method for the arylation or vinylation of this compound. The reaction involves the palladium-catalyzed coupling of the vinyl bromide with an alkene. Catalyst optimization for the Heck reaction often involves screening different palladium sources, ligands, bases, and solvents. For the coupling of vinyl bromides with styrenes, palladium acetate (B1210297) (Pd(OAc)₂) in combination with phosphine ligands like XantPhos has been shown to be effective under visible-light-driven conditions. The choice of base, such as cesium carbonate (Cs₂CO₃), and solvent also plays a significant role in reaction outcomes.

Catalyst / LigandAlkeneBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃Styrene (B11656)Et₃NDMF100High wikipedia.orgorganic-chemistry.org
Pd(OAc)₂ / XantPhos4-ChlorostyreneCs₂CO₃Benzenert (visible light)Moderate to Excellent
Pd/CVariousVariousVariousVariousGood biolmolchem.com

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. Catalyst design can focus on developing copper-free conditions to avoid the formation of alkyne homocoupling byproducts. Palladium complexes with N-heterocyclic carbene (NHC) ligands have been explored for copper-free Sonogashira reactions. nih.govlibretexts.org The optimization of reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, is crucial for achieving high yields and selectivity. mdpi.comnih.gov

Palladium CatalystCo-catalystLigandBaseSolventTemperature (°C)Reference
PdCl₂(PPh₃)₂CuIPPh₃AmineVariousrt - 100 nih.govlibretexts.org
Pd(OAc)₂NoneNHCAmineVariousrt - high nih.govlibretexts.org
K₂PdCl₄NoneNoneVariousVariousHigh nih.gov

Novel Reagent Development

The transformation of this compound into organometallic reagents opens up new avenues for its application in synthesis. The preparation of Grignard and organolithium reagents from vinyl halides is a well-established strategy to generate potent carbon nucleophiles.

Grignard Reagents:

The reaction of this compound with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent, [(E)-2-cyclopropylvinyl]magnesium bromide. This transformation converts the electrophilic vinyl bromide into a nucleophilic organometallic species. The resulting Grignard reagent can then participate in a wide range of reactions, including additions to carbonyl compounds (aldehydes, ketones, esters) and epoxides, as well as in cross-coupling reactions. The formation of Grignard reagents from vinyl bromides is a standard procedure in organic synthesis. chemguide.co.ukyoutube.com

Organolithium Reagents:

Similarly, treatment of this compound with a strong reducing agent like lithium metal or via lithium-halogen exchange with an organolithium reagent such as n-butyllithium would likely yield the corresponding organolithium species, [(E)-2-cyclopropylvinyl]lithium. Organolithium reagents are generally more reactive than their Grignard counterparts and can be used in a similar range of nucleophilic addition and substitution reactions. The successful formation and subsequent reaction of such organometallic derivatives would significantly broaden the synthetic utility of this compound, transforming it from a simple coupling partner into a versatile nucleophilic building block.

Scalability and Process Chemistry Considerations (for synthetic utility)

For this compound to be a truly useful building block in industrial applications, such as pharmaceutical or agrochemical synthesis, the scalability of its reactions and the associated process chemistry are of paramount importance. While detailed, large-scale production data specifically for this compound are not widely published, general principles of process chemistry for similar transformations provide valuable insights.

Key considerations for the scale-up of reactions involving this compound include:

Catalyst Loading and Cost: In large-scale syntheses, the cost of the catalyst, particularly palladium-based systems, can be a significant factor. Process optimization aims to minimize catalyst loading (expressed as mol %) without compromising reaction efficiency and yield. High turnover numbers (TONs) and turnover frequencies (TOFs) are desirable metrics for an industrially viable process. researchgate.net

Reaction Time and Throughput: Long reaction times can be a bottleneck in production. Optimization studies focus on reducing cycle times to increase the throughput of manufacturing plants.

Solvent Selection and Workup Procedures: The choice of solvent is critical for scalability, considering factors such as cost, safety (flammability, toxicity), and environmental impact. Workup procedures, including extractions and purifications, need to be efficient and minimize waste generation. The development of processes in "greener" solvents or even in water is an active area of research. researchgate.netchemrxiv.org

Impurity Profile and Purification: On a large scale, even minor side reactions can lead to significant amounts of impurities that may be difficult to remove. Process development involves identifying potential impurities and developing robust purification methods, such as crystallization or chromatography, to ensure the final product meets the required quality specifications.

Safety and Thermal Hazard Assessment: Exothermic reactions, which are common in cross-coupling chemistry, pose a significant safety risk on a large scale. A thorough thermal hazard assessment is necessary to understand the reaction's heat flow and to implement appropriate cooling and control measures to prevent runaway reactions. google.com

A case study on the scale-up of a Suzuki-Miyaura reaction for the synthesis of the pharmaceutical intermediate lanabecestat (B602830) highlighted the challenges and the importance of process optimization. The initial lab-scale process was not robust enough for full-scale production, necessitating a redesign of the catalytic system, solvent, and workup procedure to ensure consistent quality and yield at a 100 kg scale. acs.org Such studies underscore the critical need for dedicated process chemistry research to translate promising laboratory-scale reactions into viable industrial manufacturing processes.

Future Directions in Research on E 2 Bromovinyl Cyclopropane

Exploration of New Catalytic Systems

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of [(E)-2-bromovinyl]cyclopropane. Future research will likely focus on several key areas:

Transition Metal Catalysis: While palladium-catalyzed cross-coupling reactions of vinyl bromides are well-established, the exploration of other transition metals such as nickel, copper, and iron could offer alternative reactivity, improved cost-effectiveness, and enhanced functional group tolerance. For instance, nickel catalysis might provide unique pathways for cross-coupling reactions, potentially at lower catalyst loadings or with different ligand systems.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could enable novel transformations of this compound under mild reaction conditions. This approach could facilitate single-electron transfer processes, leading to the formation of radical intermediates and subsequent unique bond-forming reactions that are not accessible through traditional thermal methods.

Dual Catalysis: Combining two distinct catalytic cycles, such as transition metal catalysis with photoredox or organocatalysis, could lead to unprecedented transformations. For example, a dual catalytic system could enable a cross-coupling reaction followed by an in-situ functionalization of the cyclopropane (B1198618) ring.

Advanced Stereochemical Control in Synthesis

Achieving precise control over the stereochemistry of products derived from this compound is a critical challenge. Future efforts in this area will likely involve:

Asymmetric Catalysis: The design and application of chiral ligands for transition metal catalysts will be crucial for developing enantioselective cross-coupling and cyclization reactions. This would allow for the synthesis of enantioenriched cyclopropane-containing molecules, which are of high value in medicinal chemistry and materials science.

Substrate Control: Investigating the influence of chiral auxiliaries attached to the cyclopropane ring or the vinyl bromide moiety could provide a powerful strategy for diastereoselective transformations. The inherent chirality of the starting material could direct the stereochemical outcome of subsequent reactions.

Organocatalysis: The use of small organic molecules as catalysts could offer a complementary approach to metal-based systems for achieving stereocontrol. Chiral aminocatalysts or Brønsted acids, for example, could be employed to catalyze stereoselective additions to the vinyl group or reactions involving the cyclopropane ring.

Unveiling Novel Reactivity Patterns

Beyond its established role in cross-coupling reactions, this compound possesses a latent potential for novel reactivity. Future research could uncover new transformations by exploring:

Ring-Opening Reactions: The inherent strain of the cyclopropane ring can be harnessed to drive ring-opening reactions, leading to the formation of linear or cyclic structures with increased complexity. Catalytic systems or specific reaction conditions could be developed to control the regioselectivity and stereoselectivity of these processes.

Cycloaddition Reactions: The vinyl group of this compound can participate in various cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions. Investigating these reactions with different dienophiles or dipolarophiles could provide access to a diverse range of polycyclic scaffolds.

Radical-Mediated Transformations: The carbon-bromine bond can be homolytically cleaved to generate a vinyl radical. Exploring the reactivity of this intermediate in addition and cyclization reactions could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming methods.

Integration into Cascade and Multicomponent Reactions

The development of cascade and multicomponent reactions involving this compound would significantly enhance synthetic efficiency by constructing complex molecules in a single operation. Future research in this direction could focus on:

Domino Reactions: Designing reaction sequences where an initial transformation of the vinyl bromide moiety triggers a subsequent reaction involving the cyclopropane ring, or vice versa. For example, a Heck reaction could be followed by an intramolecular cyclization onto the cyclopropane.

Multicomponent Couplings: Developing one-pot procedures where this compound is combined with two or more other reactants to rapidly assemble complex molecular architectures. This approach would be highly atom-economical and could generate libraries of diverse compounds for biological screening.

Tandem Catalysis: Employing multiple catalysts in a single pot to orchestrate a sequence of reactions. This could involve a transition metal catalyst for a cross-coupling step and an organocatalyst for a subsequent stereoselective transformation.

Development of Sustainable Synthetic Routes

In line with the growing importance of green chemistry, future research should aim to develop more sustainable methods for the synthesis and application of this compound. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring the synthesis of this compound or its precursors from renewable resources rather than petrochemical sources.

Greener Solvents and Reagents: Utilizing environmentally benign solvents, such as water or bio-based solvents, and replacing hazardous reagents with safer alternatives.

Catalytic Efficiency: Developing highly active and recyclable catalysts to minimize catalyst loading and waste generation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [(E)-2-Bromovinyl]cyclopropane, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives typically involves cyclopropanation strategies such as (1) vinylcyclopropane bromination using electrophilic bromine sources (e.g., NBS in CCl₄) under controlled temperatures (0–25°C) to preserve stereochemistry, or (2) transition-metal-catalyzed cross-coupling to introduce the bromovinyl group post-cyclopropane formation . Optimization includes inert atmospheres (N₂/Ar) to prevent side reactions and purification via column chromatography with non-polar solvents (hexane/EtOAc). Yield improvements are noted when using sterically hindered bases (e.g., LDA) to minimize elimination side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 0.5–2.0 ppm) and bromovinyl coupling (J = 10–15 Hz for E-isomers). 2D techniques (COSY, HSQC) resolve overlapping signals .
  • X-ray Crystallography : Single-crystal analysis confirms bond angles (e.g., cyclopropane C-C-C ~60°) and stereochemistry. For example, C-Br bond lengths (~1.9 Å) and dihedral angles validate E-configuration .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₅H₇Br) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity and transition states of this compound in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions at the cyclopropane bromine. Key steps:

  • Geometry optimization of reactants/products.
  • Intrinsic Reaction Coordinate (IRC) analysis to confirm transition states (e.g., four-membered ring TS for hydroalumination) .
  • Activation energy (ΔG‡) comparisons predict regioselectivity (e.g., allylic vs. vinylic substitution). Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites via LUMO localization .

Q. What strategies control stereoselectivity in synthesizing this compound derivatives for medicinal chemistry?

  • Methodological Answer :

  • Chiral Catalysts : Rhodium or palladium complexes with chiral ligands (e.g., BINAP) enforce enantioselective cyclopropanation .
  • Steric Effects : Bulky substituents (e.g., tert-butyl groups) on the cyclopropane ring bias E-configuration by hindering rotation .
  • Dynamic Kinetic Resolution : Racemization suppression via low-temperature reactions (e.g., –78°C) retains stereochemical integrity .

Q. How does the cyclopropane ring influence the electronic properties and stability of this compound, as analyzed by frontier molecular orbital theory?

  • Methodological Answer : The cyclopropane ring’s angle strain elevates HOMO energy (increased nucleophilicity) and lowers LUMO energy (enhanced electrophilicity at the bromine). FMO analysis reveals:

  • HOMO : Localized on the cyclopropane σ-bonds and vinyl π-system.
  • LUMO : Dominated by the C-Br σ* orbital, facilitating nucleophilic attack.
  • Substituent effects (e.g., electron-withdrawing groups) reduce ring strain and modulate reactivity .

Q. What challenges arise in integrating this compound into foldamer design, and how do experimental data align with computational predictions?

  • Methodological Answer :

  • Conformational Rigidity : Cyclopropane’s restricted rotation stabilizes helical foldamers (e.g., δ-peptides). NMR (NOESY) and X-ray data confirm backbone torsion angles (φ/ψ = –60° to –80°), matching DFT-predicted minima .
  • Contradictions : Discrepancies between solution (NMR) and solid-state (X-ray) structures may arise from solvent interactions. MD simulations (AMBER force fields) reconcile these by modeling solvation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.